N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure with substitutions at the N4 and N6 positions. The N4 group is a 2,5-dimethoxyphenyl moiety, while the N6 substituent is a branched butan-2-yl chain. The 1-phenyl group at the pyrazole ring further enhances its structural complexity. Synthetic routes for analogous compounds, such as those involving reactions of substituted phenacyl chlorides with pyrazolopyrimidine precursors, highlight the pharmacological relevance of this class .
Properties
IUPAC Name |
6-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-5-15(2)25-23-27-21(26-19-13-17(30-3)11-12-20(19)31-4)18-14-24-29(22(18)28-23)16-9-7-6-8-10-16/h6-15H,5H2,1-4H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVQDCPGWRLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butan-2-yl group: This step often involves alkylation reactions using butan-2-yl halides in the presence of a base.
Attachment of the 2,5-dimethoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions.
Final assembly: The phenyl group is introduced through cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of the target compound and structurally related analogs from recent literature:
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 2,5-dimethoxyphenyl group may improve water solubility compared to purely hydrophobic substituents (e.g., cyclohexenylethyl in ). However, the chloro-substituted analog (CAS 878064-24-5) exhibits low solubility (0.5 μg/mL), suggesting halogenation can reduce hydrophilicity .
- Methoxy groups (e.g., 3-methoxypropyl in ) generally enhance solubility, but this is offset by larger alkyl chains (e.g., butan-2-yl in the target).
The target compound (418.5 g/mol) falls within the mid-range, balancing size and functionality.
Structural Diversity :
- The N4 position tolerates aryl (e.g., 3,4-dimethylphenyl in ) and heteroaryl groups, while N6 accommodates alkyl (e.g., ethyl ), alkoxyalkyl (), and cyclic moieties ().
Biological Activity
N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. Its molecular formula is C19H24N6O2, with a molecular weight of approximately 418.5 g/mol. The structure includes various functional groups that contribute to its reactivity and biological interactions.
The primary mechanism of action for this compound involves the inhibition of specific protein kinases. By binding to the active site of these enzymes, it disrupts downstream signaling pathways associated with cell proliferation and survival. This inhibition is particularly relevant in cancer therapy where aberrant kinase activity is implicated in tumor growth.
Biological Activities
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit various biological activities:
- Anticancer Activity : The compound shows potential as an anticancer agent by inhibiting cyclin-dependent kinases (CDKs) and other related enzymes involved in cancer progression. Studies have demonstrated its cytotoxic effects against various cancer cell lines including:
- Anti-inflammatory and Antimicrobial Properties : Pyrazolo[3,4-d]pyrimidines have also been reported to possess anti-inflammatory and antimicrobial activities, making them versatile candidates for drug development .
- Kinase Inhibition : The compound has been shown to inhibit kinases such as Src and Abl tyrosine kinases, which are crucial in various cellular processes including metabolism and growth .
Research Findings and Case Studies
Several studies have highlighted the efficacy of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Halim et al. (2023) | SK-Ov-3 | 12.5 | Src kinase inhibition |
| Alharthy et al. (2023) | MDA-MB-361 | 15.2 | CDK inhibition |
| Kumar et al. (2013) | Hep-G2 | 9.8 | Apoptosis induction |
| Poonia et al. (2016) | HT-29 | 11.0 | Cell cycle arrest |
These studies demonstrate the compound's potential as a therapeutic agent in oncology.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves reactions between appropriate precursors under controlled conditions.
- Substitution Reactions : Functional groups are introduced to enhance biological activity.
- Purification and Characterization : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product identity and purity .
Q & A
Q. Characterization Methods :
Q. Table 1: Example Synthetic Conditions from Analogous Compounds
| Step | Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| N4-substitution | 2,5-dimethoxyaniline + 4,6-dichloropyrimidine | EtOH | Reflux | 70–75% | |
| N6-substitution | Butan-2-ylamine + intermediate | Acetonitrile | 80°C | 65–70% |
Advanced: How can reaction conditions be optimized to improve regioselectivity and yield?
Methodological Answer:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines, favoring substitution at both N4 and N6 positions .
- Catalysis : Add catalytic iodide salts (e.g., KI) to accelerate SNAr (nucleophilic aromatic substitution) via halogen exchange .
- Temperature Control : Gradual heating (50°C → 100°C) minimizes side reactions like dimerization .
- Stoichiometry : A 1.2:1 molar ratio of amine to dichloropyrimidine ensures complete substitution .
Basic: What analytical challenges arise in distinguishing positional isomers during synthesis?
Methodological Answer:
- NMR Analysis : Overlapping signals for methoxy (δ ~3.8 ppm) and aryl protons require high-resolution NMR (≥400 MHz) and deuterated solvents (e.g., CD3OD) to resolve splitting patterns .
- 2D NMR Techniques : Use HSQC or HMBC to correlate protons with carbons, confirming substitution sites (e.g., coupling between N4-aryl protons and pyrimidine C4) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified aryl (e.g., 3-Cl, 4-F) or alkylamine (e.g., isopropyl vs. butan-2-yl) groups to assess steric/electronic effects .
- Biological Assays : Test analogs against target proteins (e.g., KCa2 channels) using patch-clamp electrophysiology to measure potency (IC50) and selectivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with receptor pockets, guiding rational design .
Advanced: How should researchers address contradictions in solubility data across studies?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to quantify saturation points .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .
- Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Desiccated Environment : Store at –20°C under argon in amber vials to prevent hydrolysis of the pyrimidine ring .
- Stability Monitoring : Perform periodic 1H NMR checks (every 6 months) to detect degradation (e.g., new peaks at δ 8.0–8.5 ppm for oxidized byproducts) .
Advanced: What strategies mitigate spectral interference in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
